(3S,4S)-3-Amino-4-methyloxetan-2-one

Computational chemistry β-Lactone reactivity Stereochemical differentiation

Racemic α-methyl amino acid synthesis often requires tedious enantiomer separation. This trans-configured β-lactone enables direct regiospecific ring-opening to optically pure α,α-disubstituted amino acids. • 98% yield in Mitsunobu cyclization-deprotection sequence • β-Methyl group enhances plasma stability (SSR validated) • Clean nucleophilic displacement with NaN₃ (98% yield) for Fmoc-SPPS-ready building blocks. Supplied as crystalline free base with NLT 98% purity, full analytics.

Molecular Formula C4H7NO2
Molecular Weight 101.1 g/mol
CAS No. 131232-74-1
Cat. No. B144397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-3-Amino-4-methyloxetan-2-one
CAS131232-74-1
Synonyms2-Oxetanone,3-amino-4-methyl-,(3S-trans)-(9CI)
Molecular FormulaC4H7NO2
Molecular Weight101.1 g/mol
Structural Identifiers
SMILESCC1C(C(=O)O1)N
InChIInChI=1S/C4H7NO2/c1-2-3(5)4(6)7-2/h2-3H,5H2,1H3/t2-,3-/m0/s1
InChIKeyNBTZBUKVCIOYMU-HRFVKAFMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-3-Amino-4-methyloxetan-2-one (CAS 131232-74-1): A Chiral β-Lactone Building Block for Enantioselective Synthesis


(3S,4S)-3-Amino-4-methyloxetan-2-one (CAS 131232-74-1), systematically named 2-Oxetanone, 3-amino-4-methyl-, (3S-trans)-(9CI), is a chiral β-lactone (2-oxetanone) with the molecular formula C₄H₇NO₂ and a molecular weight of 101.10 g/mol [1]. It features a strained four-membered lactone ring bearing an α-amino group at C3 and a β-methyl substituent at C4 in the trans (3S,4S) configuration . This compound belongs to the α-amino-β-lactone class, which has been identified as a source of potent N-acylethanolamine acid amidase (NAAA) inhibitors and serves as a versatile chiral intermediate for the synthesis of optically pure α,α-disubstituted amino acids via regioselective nucleophilic ring-opening [2][3].

Why (3S,4S)-3-Amino-4-methyloxetan-2-one Cannot Be Replaced by Generic Oxetanone Analogs in Stereochemically Demanding Applications


The (3S,4S) trans configuration of this β-lactone is not interchangeable with its (3S,4R) cis diastereomer (CAS 131131-05-0), the 4-unsubstituted (S)-3-amino-2-oxetanone (CAS 112839-95-9), or the 3-methyl regioisomer (CAS 10029-11-5). Computational studies have established that trans-2-oxetanones exhibit predictably different reactivity compared to their cis isomers under solvent-influenced conditions [1]. Furthermore, the β-methyl substituent at C4 introduces steric bulk that modulates both chemical stability and biological target engagement: structure-stability relationship (SSR) studies demonstrate that increased steric bulk at the β-position improves chemical and plasma stability while affecting NAAA inhibitory potency [2]. The (3S,4S) stereochemistry encodes the absolute configuration of the α- and β-carbons, which directly determines the enantiomeric identity of the α,α-disubstituted amino acid products obtained upon nucleophilic ring-opening—a critical parameter in peptide and peptidomimetic drug synthesis [3].

Quantitative Differentiation of (3S,4S)-3-Amino-4-methyloxetan-2-one Against Closest Structural Analogs


Trans vs. Cis Diastereomer Reactivity: Computational Prediction of Differential Reaction Kinetics

ab initio computational studies at the HF/6-31G*+ΔZPVE level predict that trans-2-oxetanones react faster than their cis isomers when solvent effects are explicitly accounted for using self-consistent reaction field (SCRF) methods [1]. This computational finding applies to the (3S,4S)-trans configured target compound relative to its (3S,4R)-cis diastereomer (CAS 131131-05-0). The predicted differential arises from zwitterionic intermediate stabilization differences influenced by the relative orientation of the C3-amino and C4-methyl substituents.

Computational chemistry β-Lactone reactivity Stereochemical differentiation

β-Methyl Substitution Enhances Chemical and Plasma Stability Relative to Unsubstituted 3-Amino-2-oxetanone

In a systematic structure-stability relationship (SSR) study of β-substituted α-amino-β-lactones published by Vitale et al. (2014), increased steric bulk at the β-position was found to improve both chemical and plasma stability of this compound class [1]. This finding directly contrasts with the unsubstituted (S)-3-amino-2-oxetanone (serine β-lactone, CAS 112839-95-9), for which low chemical and plasma stability was explicitly identified as a limitation restricting therapeutic utility [2]. While the β-methyl group negatively affected NAAA inhibitory potency, the stability gain represents a trade-off that may be advantageous for applications prioritizing shelf-life and solution-phase stability over maximal target potency.

NAAA inhibition Structure-stability relationship β-Lactone stability

High-Yield Synthetic Route via Mitsunobu Cyclization: 92–98% Conversion of N-Boc-α-alkylserines to β-Lactones

The two-step synthetic route to 3-amino-3-alkyl-2-oxetanone p-toluenesulfonic acid salts, established by Olma and Kudaj (2005), proceeds via Mitsunobu cyclization of N-Boc-α-alkylserines using diethyl azodicarboxylate (DEAD) and triphenylphosphine, yielding N-Boc-β-lactones in 92–98% for substrates including β-branched and γ-branched α-hydroxymethylamino acids [1]. Subsequent Boc deprotection with TFA in the presence of anhydrous p-toluenesulfonic acid affords the crystalline tosylate salt in 74–82% yield [1]. For the specific α-methylserine-derived substrate (direct synthetic precursor to the target compound), the cyclization yield was 60% when using DIAD, but superior results were obtained with DEAD for sterically hindered analogs [1]. The ring-opening of the resulting N-Boc-α-methylserine-β-lactone with sodium azide proceeds in 98% yield, demonstrating excellent reactivity as a chiral building block [2].

Synthetic methodology Mitsunobu cyclization Process chemistry

Commercial Tosylate Salt Form Offers NLT 98% Purity with Full Analytical Documentation

The (3S,4S)-3-amino-4-methyloxetan-2-one 4-methylbenzenesulfonate salt (CAS 131232-75-2, molecular weight 273.31 g/mol, formula C₁₁H₁₅NO₅S) is commercially available with a specification of NLT 98% purity and is supplied with comprehensive analytical documentation including MSDS, NMR, HPLC, and LC-MS data . The tosylate salt form enhances handling characteristics by providing a crystalline solid with improved ambient stability compared to the free base (CAS 131232-74-1), which is an oil or low-melting solid (predicted boiling point 187.0±33.0 °C at 760 mmHg; density 1.2±0.1 g/cm³) . The free base has zero rotatable bonds, one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area of 52.3 Ų, and an XLogP3-AA of −0.6, indicating moderate hydrophilicity [1].

Quality control Analytical characterization Procurement specification

Dual-Functionality: Simultaneous α-Amino and β-Lactone Electrophilic Reactivity Enables Orthogonal Derivatization Not Possible with Simple β-Lactams or Amino Esters

The (3S,4S)-3-amino-4-methyloxetan-2-one scaffold uniquely combines a free α-amino group and a strained β-lactone electrophile within a single chiral framework. This dual functionality permits tandem protection/activation strategies: the amino group can be selectively protected (e.g., as Boc or Cbz carbamate) while the lactone ring remains intact for subsequent regiospecific nucleophilic ring-opening [1]. In contrast, simple β-lactones (e.g., β-butyrolactone) lack the α-amino handle for peptide coupling, while N-protected serine β-lactones require additional deprotection steps to expose the amino group. The ring-opening of N-Boc-α-methylserine-β-lactone (the N-protected derivative of the target compound) with sodium azide proceeds regiospecifically at the carbonyl to yield N-Boc-α-methyl-β-azidoalanine in 98% yield, which is then convertible to N-Boc-α-methyl-β-aminoalanine via catalytic hydrogenation in 70–96% yield [2]. This two-step sequence provides access to orthogonally protected α,α-disubstituted amino acid building blocks that are directly incorporable into solid-phase peptide synthesis.

Orthogonal reactivity Peptidomimetic synthesis α,α-Disubstituted amino acids

High-Value Application Scenarios Where (3S,4S)-3-Amino-4-methyloxetan-2-one Delivers Demonstrable Advantages


Synthesis of Enantiomerically Pure α-Methyl-β-substituted Amino Acid Building Blocks for Peptidomimetic Drug Discovery

In programs requiring α,α-disubstituted amino acids as conformationally constrained peptide replacements, the (3S,4S)-3-amino-4-methyloxetan-2-one scaffold provides a regiospecific ring-opening entry point. The N-Boc-protected derivative undergoes clean nucleophilic displacement at the lactone carbonyl with sodium azide (98% yield) to generate N-Boc-α-methyl-β-azidoalanine, which is reduced to the corresponding β-aminoalanine (70–96% yield) suitable for direct Fmoc-SPPS incorporation [1]. This route avoids the problematic separation of enantiomers encountered with racemic α-methyl amino acid syntheses and provides higher overall yields than alternative aziridine-based approaches. The trans (3S,4S) configuration ensures that the α-methyl substituent and the amino group adopt the correct relative orientation for generating L-α-methyl amino acid derivatives, which are critical for maintaining desired peptide backbone geometry. Furthermore, the demonstrated β-methyl-enhanced stability of the scaffold reduces premature lactone hydrolysis during multi-step sequences, improving overall process robustness relative to the unsubstituted serine β-lactone [2].

NAAA Inhibitor Lead Optimization: Balancing Target Potency with Plasma Stability Through β-Substitution

For teams developing N-acylethanolamine acid amidase (NAAA) inhibitors as anti-inflammatory or analgesic agents, (3S,4S)-3-amino-4-methyloxetan-2-one serves as the chiral α-amino-β-lactone warhead precursor. The structure-stability relationship (SSR) data from Vitale et al. (2014) demonstrates that the β-methyl substituent—while modestly reducing NAAA inhibitory potency relative to less hindered analogs—confers a measurable improvement in both chemical and plasma stability [1]. This property trade-off is particularly relevant when progressing from in vitro screening hits to compounds requiring adequate exposure in rodent models of inflammatory pain. The (3S,4S)-trans configured scaffold can be elaborated as either carbamate or amide derivatives at the α-amino position, with carbamate derivatives emerging as both more active and more stable than amide analogs across the broader β-substituted series [1]. This positions the compound as a strategic intermediate for synthesizing focused libraries that systematically explore the potency-stability landscape.

Chiral Pool Starting Material for Academic and Industrial Process Chemistry Scale-Up Campaigns

The established two-step Mitsunobu cyclization–deprotection sequence for 3-amino-3-alkyl-2-oxetanone tosylate salts, validated at multi-gram scale (Olma & Kudaj, 2005), provides a reproducible and scalable manufacturing route [1]. The 92–98% cyclization yield for α-alkyl-substituted substrates represents a substantial improvement over the 40% yield reported for the unsubstituted N-Boc-L-serine β-lactone under analogous conditions [2]. This yield differential directly impacts the cost-per-gram for procurement of research quantities (mg to g scale) and the feasibility of larger campaigns (100 g to kg). The crystalline tosylate salt form (CAS 131232-75-2), with NLT 98% purity and full analytical documentation (NMR, HPLC, LC-MS), meets the quality specifications required for both academic structure-activity relationship studies and early-stage industrial process development . Additionally, the XLogP3-AA value of −0.6 and zero rotatable bonds predict favorable aqueous solubility and conformational rigidity, facilitating purification by extraction or crystallization rather than chromatography-intensive protocols .

Stereochemical Probe in Mechanistic Studies of β-Lactone Ring-Opening Regioselectivity

The (3S,4S) trans configuration of the 3-amino-4-methyloxetan-2-one scaffold, combined with ab initio computational predictions that trans-2-oxetanones react faster than cis isomers under solvent-influenced conditions [1], makes this compound a valuable stereochemical probe for studying the mechanistic details of nucleophilic ring-opening reactions. Researchers investigating the competition between acyl-oxygen (C=O attack) and alkyl-oxygen (C4 attack) cleavage pathways in β-lactones can use the distinct (3S,4S) and (3S,4R) diastereomers to deconvolute stereoelectronic effects from steric effects. This application is particularly relevant given the growing interest in β-lactone natural products (e.g., obafluorin, belactins, salinosporamide A) as antibiotic and anticancer lead compounds, where understanding the stereochemical determinants of reactivity informs both biosynthetic pathway elucidation and synthetic analog design [2].

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